

# dose adjustments for Gpo-vir in patients with renal impairment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gpo-vir**

Cat. No.: **B1252489**

[Get Quote](#)

## Gpo-vir Renal Impairment Dosing: A Technical Support Guide

This technical support center provides guidance for researchers, scientists, and drug development professionals on dose adjustments for **Gpo-vir** in patients with renal impairment. **Gpo-vir** is a brand name for fixed-dose combination antiretroviral therapies, and the specific components can vary. This guide addresses the common components found in different **Gpo-vir** formulations and provides specific recommendations for dose adjustments based on renal function.

## Frequently Asked Questions (FAQs)

Q1: What is **Gpo-vir** and which components require dose adjustment in renal impairment?

A1: **Gpo-vir** is a brand name for fixed-dose combination tablets used in the treatment of HIV. The exact composition of **Gpo-vir** can vary. Common formulations include combinations of:

- Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate (TDF)[[1](#)].
- Stavudine, Lamivudine, and Nevirapine[[2](#)][[3](#)][[4](#)][[5](#)][[6](#)].
- Zidovudine, Lamivudine, and Nevirapine[[7](#)].

Of these components, Tenofovir Disoproxil Fumarate (TDF), Emtricitabine, Lamivudine, and Zidovudine are known to require dose adjustments in patients with renal impairment because they are primarily cleared by the kidneys. Fixed-dose combination tablets may not be suitable for patients with significant renal impairment, as the individual components cannot be adjusted separately. In such cases, switching to individual drug formulations is often recommended[8][9].

Q2: How is renal function assessed to determine the need for dose adjustments?

A2: Renal function is typically assessed by estimating the creatinine clearance (CrCl) or the estimated glomerular filtration rate (eGFR). The Cockcroft-Gault formula is a common method for calculating CrCl and is frequently used to guide dosage adjustments for antiretroviral drugs. Regular monitoring of renal function is crucial for patients on therapies containing drugs that are cleared by the kidneys[10].

Q3: What are the specific dose adjustment recommendations for the individual components of **Gpo-vir** in patients with renal impairment?

A3: The following tables summarize the recommended dose adjustments for individual antiretroviral agents found in various **Gpo-vir** formulations for adult patients with renal impairment.

## Data Presentation: Dose Adjustment Tables

Table 1: Dose Adjustments for Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

| Drug                                | Normal Dose                                        | Creatinine Clearance (mL/min) | Dose Recommendation                                     |
|-------------------------------------|----------------------------------------------------|-------------------------------|---------------------------------------------------------|
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg once daily                                  | 30-49                         | 300 mg every 48 hours[11]                               |
| 10-29                               | 300 mg every 72-96 hours[11]                       |                               |                                                         |
| <10 (on hemodialysis)               | 300 mg once weekly (post-dialysis)[12]             |                               |                                                         |
| Emtricitabine (FTC)                 | 200 mg once daily                                  | 30-49                         | 200 mg every 48 hours                                   |
| 15-29                               | 200 mg every 72 hours                              |                               |                                                         |
| <15 (on hemodialysis)               | 200 mg every 96 hours (post-dialysis)[13]          |                               |                                                         |
| Lamivudine (3TC)                    | 300 mg once daily or 150 mg twice daily            | 30-49                         | 150 mg once daily[14]                                   |
| 15-29                               | 150 mg first dose, then 100 mg once daily          |                               |                                                         |
| 5-14                                | 150 mg first dose, then 50 mg once daily           |                               |                                                         |
| <5                                  | 50 mg first dose, then 25 mg once daily            |                               |                                                         |
| Zidovudine (ZDV)                    | 300 mg twice daily                                 | <15                           | 100 mg every 6-8 hours or 300 mg once daily[11]         |
| Stavudine (d4T)                     | ≥60 kg: 40 mg twice daily<60 kg: 30 mg twice daily | 26-50                         | Reduce dose by 50% (e.g., 20 mg twice daily for ≥60 kg) |

<26  
Reduce dose by 50%  
and increase interval  
(e.g., 20 mg once  
daily for  $\geq 60$  kg)

Table 2: Dose Adjustments for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

| Drug                  | Normal Dose                                                                                   | Creatinine Clearance (mL/min) | Dose Recommendation                                                                                                                       |
|-----------------------|-----------------------------------------------------------------------------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Efavirenz (EFV)       | 600 mg once daily                                                                             | No adjustment needed          | The impact of renal impairment on efavirenz elimination is expected to be minimal as less than 1% is excreted unchanged in the urine[13]. |
| Nevirapine (NVP)      | 200 mg twice daily or<br>400 mg once daily<br>(extended release)                              | $\geq 20$                     | No dose adjustment necessary[11].                                                                                                         |
| <20 (on hemodialysis) | An additional 200 mg dose of nevirapine is recommended following each dialysis treatment[11]. |                               |                                                                                                                                           |

## Experimental Protocols

### Protocol 1: Determination of Creatinine Clearance (Cockcroft-Gault Formula)

The Cockcroft-Gault formula is utilized to estimate creatinine clearance (CrCl) for the purpose of drug dosing adjustments.

Methodology:

- Patient Data Collection: Record the patient's age (in years), weight (in kilograms), and serum creatinine (in mg/dL). For female patients, a correction factor is applied.
- Calculation:
  - For males:  $\text{CrCl (mL/min)} = [(140 - \text{age}) \times \text{weight (kg)}] / [72 \times \text{serum creatinine (mg/dL)}]$
  - For females:  $\text{CrCl (mL/min)} = \{[(140 - \text{age}) \times \text{weight (kg)}] / [72 \times \text{serum creatinine (mg/dL)}]\} \times 0.85$

### Protocol 2: Therapeutic Drug Monitoring (TDM)

For certain antiretroviral agents, Therapeutic Drug Monitoring (TDM) may be employed to individualize dosing, especially in complex clinical scenarios such as significant renal impairment.

#### Methodology:

- Sample Collection: Collect trough blood samples (immediately before the next scheduled dose) to measure drug concentration.
- Bioanalytical Method: Utilize a validated chromatographic method (e.g., High-Performance Liquid Chromatography coupled with Mass Spectrometry, HPLC-MS/MS) to quantify the drug concentration in plasma.
- Dose Adjustment: Compare the measured drug concentration to the established therapeutic range. Adjust the dose or dosing interval in consultation with a clinical pharmacist or infectious disease specialist to achieve concentrations within the target range, balancing efficacy and toxicity.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for **Gpo-vir** dose adjustment in renal impairment.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GPO-VIR T | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-health.org]

- 2. Plasma nevirapine levels and 24-week efficacy of a fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-VIR) among Thai HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Effectiveness of fixed-dose combination stavudine, lamivudine and nevirapine (GPO-VIR) for treatment of naïve HIV patients in Thailand: a 3-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of generic fixed-dose combination of stavudine, lamivudine and nevirapine (GPO-vir) in advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adsp.nm.org [adsp.nm.org]
- 9. bhiva.org [bhiva.org]
- 10. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. Tables: Recommended Dosing Adjustments of Drugs Used to Prevent and Treat OIs in People with Renal Insufficiency | NIH [clinicalinfo.hiv.gov]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. Appendix B. Full Table Antiretroviral Dosing Recommendations in Adults With Renal or Hepatic Insufficiency [clinicalinfo.hiv.gov]
- To cite this document: BenchChem. [dose adjustments for Gpo-vir in patients with renal impairment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252489#dose-adjustments-for-gpo-vir-in-patients-with-renal-impairment>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)